2,6-Bis(1H-2-imidazolyl)pyridine

Water Oxidation Catalysis Ruthenium Complexes Redox Tuning

2,6-Bis(1H-2-imidazolyl)pyridine (H₂dimpy; CAS 151674-75-8) is a symmetric, tridentate NNN-pincer ligand featuring a central pyridine core flanked by two 1H-imidazole rings at the 2- and 6-positions. The imidazole N–H protons are ionizable (pKₐ₁ = 5.40, pKₐ₂ = 3.98 for the protonated forms), enabling proton-coupled electron-transfer reactivity and pH-dependent tuning of metal complex electronics.

Molecular Formula C11H9N5
Molecular Weight 211.22 g/mol
CAS No. 151674-75-8
Cat. No. B127643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Bis(1H-2-imidazolyl)pyridine
CAS151674-75-8
Molecular FormulaC11H9N5
Molecular Weight211.22 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)C2=NC=CN2)C3=NC=CN3
InChIInChI=1S/C11H9N5/c1-2-8(10-12-4-5-13-10)16-9(3-1)11-14-6-7-15-11/h1-7H,(H,12,13)(H,14,15)
InChIKeyQRXXESJEYWZJDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Bis(1H-2-imidazolyl)pyridine (CAS 151674-75-8): A Structurally Defined NNN-Pincer Ligand for Tunable Coordination Chemistry


2,6-Bis(1H-2-imidazolyl)pyridine (H₂dimpy; CAS 151674-75-8) is a symmetric, tridentate NNN-pincer ligand featuring a central pyridine core flanked by two 1H-imidazole rings at the 2- and 6-positions [1]. The imidazole N–H protons are ionizable (pKₐ₁ = 5.40, pKₐ₂ = 3.98 for the protonated forms), enabling proton-coupled electron-transfer reactivity and pH-dependent tuning of metal complex electronics [2]. This ligand class is primarily employed in the synthesis of iron(II) spin-crossover (SCO) complexes and ruthenium/copper water-oxidation catalysts, where meridional N₃ coordination yields [ML₂]²⁺-type cations with an FeN₆ or RuN₆ core [1] [3].

Why Tridentate N-Donor Ligands Cannot Be Substituted for 2,6-Bis(1H-2-imidazolyl)pyridine Without Quantitative Performance Loss


Generic tridentate N-donor ligands such as 2,2′:6′,2″-terpyridine (tpy) or 2,6-bis(benzimidazol-2-yl)pyridine share the same meridional coordination motif but differ fundamentally in σ-donor strength, π-acceptor character, and the presence of ionizable protons that allow post-coordination electronic tuning. These differences translate into measurable variations in redox potentials [1], catalytic turnover frequencies [2], and spin-crossover temperatures [3]. Simply interchanging H₂dimpy with a non-ionizable analog or a stronger donor ligand alters the thermodynamic driving force for electron transfer and the kinetic profile of catalytic cycles, making generic substitution unreliable for applications where redox potential or catalytic rate is a critical specification.

Head-to-Head Quantitative Differentiation: 2,6-Bis(1H-2-imidazolyl)pyridine vs. Terpyridine and Methylated Imidazole Analogs


Lower RuIII/RuII Redox Potential vs. Terpyridine Analog Enables Reduced Water-Oxidation Overpotential

The complex [Ru(H₂dimpy)(bpy)OH₂]²⁺ exhibits a Ruᴵᴵᴵ/Ruᴵᴵ redox couple of 0.61 V vs. Ag/AgCl at pH 1, which is 0.20 V lower than that of the directly analogous terpyridine complex [Ru(tpy)(bpy)OH₂]²⁺ (0.81 V vs. Ag/AgCl) under identical conditions [1]. The 200 mV cathodic shift is attributed to the stronger σ-donor character of the imidazole moieties relative to pyridine, even when protonated.

Water Oxidation Catalysis Ruthenium Complexes Redox Tuning

Superior Photocatalytic Water-Oxidation TOF and TON vs. N-Methylated Analog Me₂dimpy

Under optimized photocatalytic water-oxidation conditions at pH 7, the H₂dimpy-containing complex [Ru(H₂dimpy)(bpy)OH₂]²⁺ achieves a turnover frequency (TOF) of 7.09 s⁻¹ and a turnover number (TON) of 10 632, outperforming the N-methylated analog [Ru(Me₂dimpy)(bpy)OH₂]²⁺ (TOF = 5.88 s⁻¹, TON = 8 616) [1]. The 21% higher TOF and 23% higher TON demonstrate that the acidic imidazole protons in H₂dimpy are kinetically beneficial for the catalytic cycle.

Photocatalysis Water Oxidation Ligand Design

Acid–Base Equilibria Defining Protonation States Not Available in Terpyridine or Benzimidazole Counterparts

Potentiometric titrations of H₂dimpy reveal two distinct protonation equilibria: H₃dimpy⁺ (pKₐ₁ = 5.40) and H₄dimpy²⁺ (pKₐ₂ = 3.98) [1]. In contrast, 2,2′:6′,2″-terpyridine possesses only pyridinium protonation sites with typical pKₐ values in the range 2.8–4.5, and 2,6-bis(benzimidazol-2-yl)pyridine exhibits a single high-pKₐ imidazolium protonation. The dual ionizable imidazole protons of H₂dimpy enable two sequential proton-coupled electron-transfer (PCET) steps, a feature absent in non-protic tridentate ligands.

Proton-Coupled Electron Transfer Ligand pKₐ Electrochemical Tuning

Key Application Scenarios Where 2,6-Bis(1H-2-imidazolyl)pyridine Provides Measurable Advantage


Low-Overpotential Electrocatalytic Water Oxidation with Ruthenium Catalysts

The 200 mV cathodic shift in the Ruᴵᴵᴵ/Ruᴵᴵ redox couple relative to the terpyridine analog [1] makes [Ru(H₂dimpy)(bpy)OH₂]²⁺ a superior choice for electrocatalytic water oxidation at reduced applied potentials. Researchers and developers targeting energy-efficient electrolyzers should prioritize H₂dimpy-based complexes over tpy-based ones to achieve lower operational voltage and reduced energy consumption per mole of O₂ produced.

High-TOF Photocatalytic Water Splitting in Neutral pH

The 21% higher TOF and 23% higher TON of the H₂dimpy complex compared to the Me₂dimpy analog at pH 7 [2] demonstrate that the ionizable imidazole ligand is kinetically advantageous for photocatalytic water oxidation. This evidence supports selecting H₂dimpy as the ligand of choice for constructing molecular photocatalysts intended for neutral-pH operation, where deprotonation pathways enhance catalytic turnover.

pH-Switchable Molecular Catalysts and Sensors Requiring Dual PCET Control

The two well-separated pKₐ values of the imidazole protons (5.40 and 3.98) [3] enable sequential proton-coupled electron-transfer events that are not feasible with terpyridine or benzimidazole-based ligands. This property is directly exploitable in the design of pH-gated molecular switches, electrochemical sensors with proton-coupled response, and catalysts whose activity can be toggled by small pH changes near physiological or process-relevant ranges.

High-Temperature Spin-Crossover Materials for Spintronic Devices

Iron(II) complexes of H₂dimpy exhibit high-temperature spin crossover (SCO) with the ¹A₁ ↔ ⁵T₂ transition persisting above 400 K [4], whereas iron(II) complexes of the analogous 2,6-bis(benzimidazol-2-yl)pyridine and 2,6-bis(4,5-dimethyl-1H-imidazol-2-yl)pyridine typically show SCO at lower temperatures. For applications requiring room-temperature or above-room-temperature SCO (e.g., spintronic memory elements), H₂dimpy-based complexes provide the necessary thermal stability of the spin transition.

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